molecular formula C11H11ClO5S B8510086 methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate

methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No.: B8510086
M. Wt: 290.72 g/mol
InChI Key: VJKDBVXBXTWVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound with the molecular formula C11H9ClO5S. It is a derivative of chroman, a bicyclic organic compound, and contains functional groups such as a chlorosulfonyl group, a carboxylic acid ester, and a chroman ring. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves multiple steps. One common method starts with the chroman-2-carboxylic acid, which undergoes chlorosulfonylation using chlorosulfonic acid to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or neutral conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, and substituted chroman derivatives .

Scientific Research Applications

methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-chroman-2-carboxylic acid methyl ester
  • 6-Bromo-chroman-2-carboxylic acid methyl ester
  • 6-Methoxy-chroman-2-carboxylic acid methyl ester

Uniqueness

methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This functional group allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C11H11ClO5S

Molecular Weight

290.72 g/mol

IUPAC Name

methyl 6-chlorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C11H11ClO5S/c1-16-11(13)10-4-2-7-6-8(18(12,14)15)3-5-9(7)17-10/h3,5-6,10H,2,4H2,1H3

InChI Key

VJKDBVXBXTWVPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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